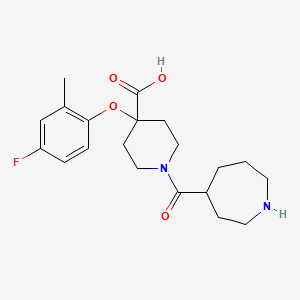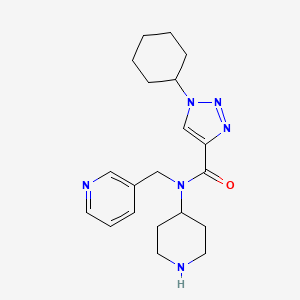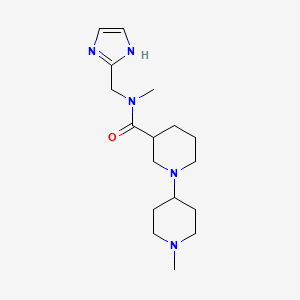![molecular formula C18H22O3 B5375921 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5375921.png)
4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione, also known as SU5416, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1998 by Sugen Inc. and subsequently developed as a potential anti-cancer drug. SU5416 is a type of tyrosine kinase inhibitor, which means it can block the activity of certain enzymes involved in cancer cell growth and proliferation.
Mecanismo De Acción
4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione works by selectively inhibiting the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), which is a tyrosine kinase receptor involved in the formation of new blood vessels (angiogenesis). By blocking VEGFR-2, 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione can prevent the growth and spread of cancer cells, as well as reduce the formation of new blood vessels in tumors.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione has been shown to have a number of other biochemical and physiological effects. For example, it can inhibit the migration and invasion of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione in laboratory experiments is its high specificity for VEGFR-2. This allows researchers to selectively target this receptor and study its role in various biological processes. However, one limitation of 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione. One area of interest is the development of more potent and selective VEGFR-2 inhibitors, which could have improved anti-cancer activity and fewer side effects. Another potential direction is the investigation of 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Finally, there is interest in studying the role of VEGFR-2 in non-cancer diseases, such as cardiovascular disease and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione involves several steps, including the condensation of 2,6-dimethylphenol with ethyl oxalate to form an intermediate compound, which is then reacted with phenylhydrazine to yield the desired product. The overall yield of this synthesis method is approximately 10-20%.
Aplicaciones Científicas De Investigación
4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including leukemia, breast cancer, lung cancer, and glioblastoma. 4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione has also been investigated as a potential therapy for other diseases, such as pulmonary hypertension and diabetic retinopathy.
Propiedades
IUPAC Name |
4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-17(2)14(13-9-5-3-6-10-13)21-16(20)18(15(17)19)11-7-4-8-12-18/h3,5-6,9-10,14H,4,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXKYXXWDJREDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C2(C1=O)CCCCC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5375852.png)

![1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime](/img/structure/B5375876.png)
![1-(2,5-dimethylpyrimidin-4-yl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5375879.png)


![N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B5375896.png)
![1,9-dimethyl-4-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5375899.png)
![N-(2-hydroxyethyl)-N-isopropyl-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5375906.png)
![1-(4-fluorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5375915.png)

![1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5375931.png)
![4-(1H-imidazol-1-ylmethyl)-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)piperidin-4-ol](/img/structure/B5375939.png)